

What are the physical properties of 3-Amino-N,N-diethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-N,N-diethylpropanamide hydrochloride

Cat. No.: B1287892

[Get Quote](#)

Technical Guide: 3-Amino-N,N-diethylpropanamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N,N-diethylpropanamide hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. This technical guide provides a summary of its known physical properties, a general protocol for its synthesis, and methodologies for the determination of its key physical characteristics. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines confirmed information with established general procedures for analogous compounds.

Chemical Identity and Physical Properties

The fundamental chemical and physical properties of **3-Amino-N,N-diethylpropanamide hydrochloride** are summarized below. It is important to note that while some properties are confirmed, specific quantitative data such as melting point, boiling point, and solubility are not readily available in the cited literature.

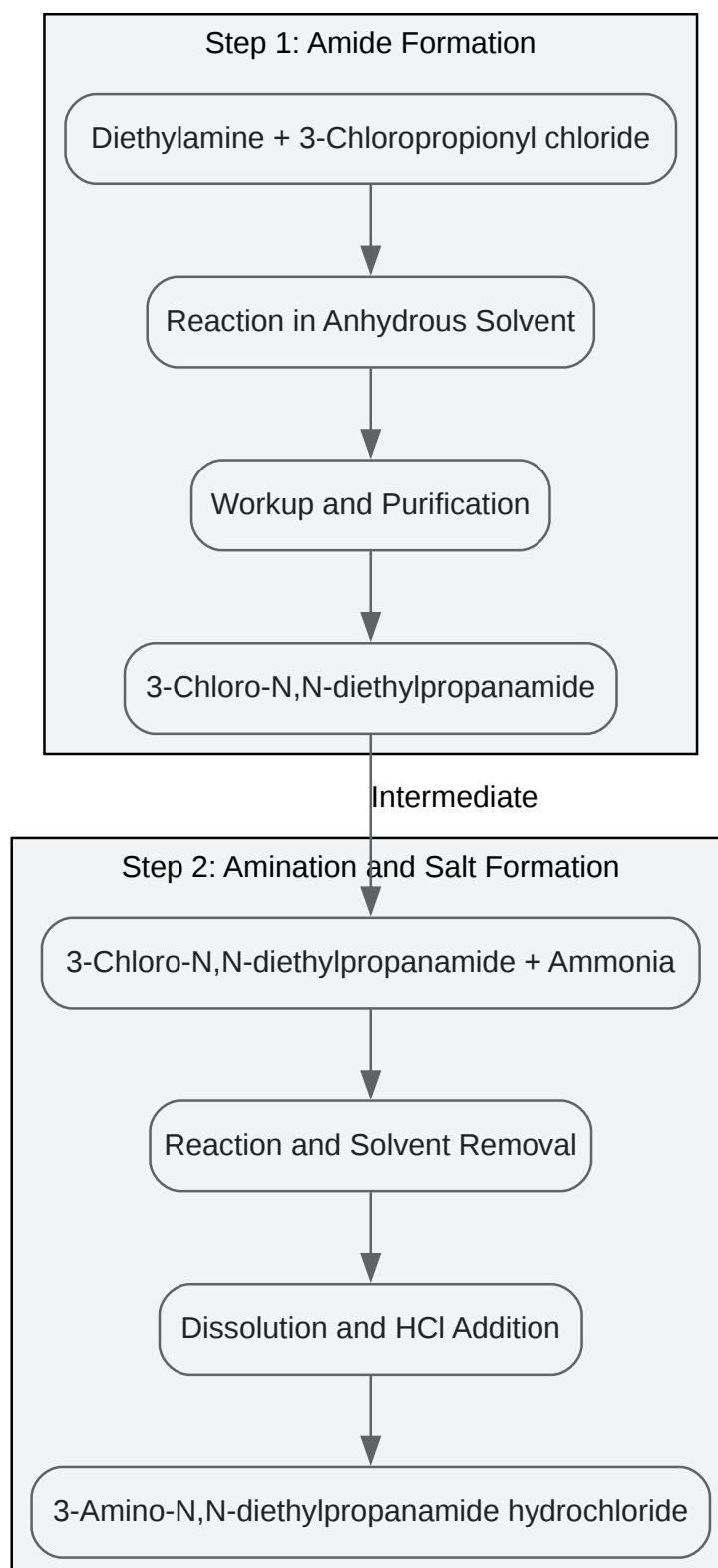
Property	Value	Source
Molecular Formula	C ₇ H ₁₇ ClN ₂ O	[1]
Molecular Weight	180.68 g/mol	[1]
CAS Number	34105-56-1	[1]
Appearance	Solid	[2] [3]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in water and alcohol solvents.	[4]

Experimental Protocols

Synthesis of 3-Amino-N,N-diethylpropanamide hydrochloride

A plausible synthetic route to **3-Amino-N,N-diethylpropanamide hydrochloride** involves a two-step process starting from 3-chloropropionyl chloride and diethylamine. The following is a general protocol based on standard organic synthesis techniques.

Step 1: Synthesis of 3-Chloro-N,N-diethylpropanamide


- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine in an appropriate anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add a solution of 3-chloropropionyl chloride in the same solvent to the stirred diethylamine solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

- Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Remove the solvent under reduced pressure to obtain the crude 3-Chloro-N,N-diethylpropanamide.
- Purify the product by vacuum distillation or column chromatography.

Step 2: Synthesis of **3-Amino-N,N-diethylpropanamide hydrochloride**

- Dissolve the purified 3-Chloro-N,N-diethylpropanamide in a suitable solvent (e.g., ethanol).
- Add an excess of a source of ammonia (e.g., a saturated solution of ammonia in ethanol or aqueous ammonia) to the solution.
- Heat the reaction mixture in a sealed vessel at an elevated temperature.
- Monitor the reaction for the consumption of the starting material.
- After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
- Dissolve the residue in a minimal amount of a suitable solvent (e.g., ethanol).
- Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol), until precipitation is complete.
- Collect the precipitated **3-Amino-N,N-diethylpropanamide hydrochloride** by filtration.
- Wash the solid with a cold, anhydrous solvent (e.g., diethyl ether) and dry it under vacuum.

Logical Workflow for Synthesis

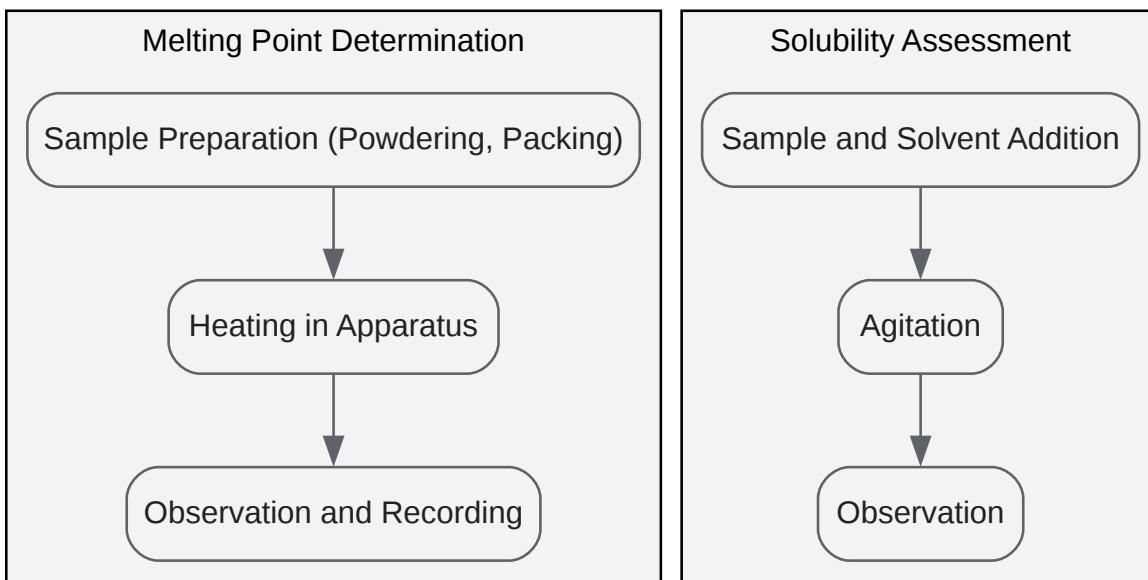
[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **3-Amino-N,N-diethylpropanamide hydrochloride**.

Determination of Physical Properties

Melting Point Determination

The melting point of a solid can be determined using a capillary melting point apparatus.


- Finely powder a small amount of the dry sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.

Solubility Determination

A qualitative assessment of solubility can be performed as follows:

- To a small test tube, add approximately 10-20 mg of the compound.
- Add 1 mL of the solvent to be tested (e.g., water, ethanol, dichloromethane, acetone).
- Agitate the mixture vigorously for 1-2 minutes.
- Observe if the solid dissolves completely. If it dissolves, the compound is considered soluble in that solvent under these conditions. If it does not dissolve, it is considered insoluble or sparingly soluble.

Experimental Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: General workflow for determining physical properties.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific signaling pathways or biological activities of **3-Amino-N,N-diethylpropanamide hydrochloride**. Further research is required to elucidate its pharmacological profile and mechanism of action.

Conclusion

This technical guide provides a summary of the known physical properties and general experimental protocols related to **3-Amino-N,N-diethylpropanamide hydrochloride**. The lack of specific experimental data in the public domain highlights the need for further characterization of this compound to support its potential use in research and drug development. Researchers are encouraged to perform detailed analytical studies to confirm the physical constants and to investigate the biological activity of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-N,N-diethylpropanamide hydrochloride 95% | CAS: 34105-56-1 | AChemBlock [achemblock.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3-Amino-N,N-diethyl-propionamide hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- To cite this document: BenchChem. [What are the physical properties of 3-Amino-N,N-diethylpropanamide hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287892#what-are-the-physical-properties-of-3-amino-n-n-diethylpropanamide-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com